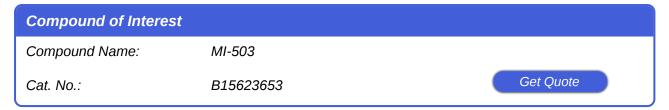


Menin-MLL Inhibitors: A Comparative Guide for Researchers

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An in-depth analysis of the preclinical menin-MLL inhibitor **MI-503** and its clinical-stage counterparts, Revumenib, Ziftomenib, and Bleximenib, in the treatment of acute leukemia.

The interaction between menin and the MLL1 protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations (NPM1m). This dependency has led to the development of a new class of targeted therapies—menin-MLL inhibitors. This guide provides a comparative analysis of the preclinical compound MI-503 and the clinical-stage inhibitors revumenib, ziftomenib, and bleximenib, offering researchers, scientists, and drug development professionals a comprehensive overview of their current status and future directions.

Preclinical Landscape: The Promise of MI-503

MI-503 is a potent and selective small-molecule inhibitor of the menin-MLL interaction.[1] While it has not progressed to clinical trials, extensive preclinical studies have demonstrated its potential in various cancer models.

Mechanism of Action

MI-503 disrupts the critical interaction between menin and the MLL fusion protein, which is essential for the leukemogenic activity in MLL-rearranged leukemias.[2][3] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, inducing differentiation and inhibiting the proliferation of leukemia cells.[3]



Preclinical Efficacy of MI-503

In vitro and in vivo studies have highlighted the anti-tumor activity of **MI-503** across different cancer types.

- Leukemia: MI-503 has shown potent activity against MLL-rearranged leukemia cell lines, with GI50 values in the nanomolar range.[1] In mouse xenograft models using human MLL leukemia cells (MV4;11), daily administration of MI-503 resulted in a significant reduction in tumor volume.[4] Furthermore, in a more aggressive leukemia model, treatment with MI-503 led to a notable increase in the median survival time of the mice.[4]
- Hepatocellular Carcinoma (HCC): Studies have demonstrated that MI-503 can inhibit the
 proliferation of HCC cell lines. In HCC xenograft models, MI-503 treatment, both as a single
 agent and in combination with sorafenib, led to a substantial reduction in tumor growth.[5]
- Prostate Cancer: The menin-MLL interaction has also been implicated in androgen receptor signaling in prostate cancer. Preclinical data suggests that MI-503 is active against castration-resistant prostate cancer in both in vitro and in vivo models.

MI-503 exhibits favorable drug-like properties, including good metabolic stability and oral bioavailability in mice, with no significant toxicity observed in preclinical studies.[1]

Clinical-Stage Menin-MLL Inhibitors: A Comparative Overview

Several menin-MLL inhibitors have advanced into clinical trials, showing promising results in patients with relapsed or refractory acute leukemia. The most prominent among these are revumenib, ziftomenib, and bleximenib.



Feature	Revumenib (SNDX- 5613)	Ziftomenib (KO- 539)	Bleximenib (JNJ- 75276617)
Developer	Syndax Pharmaceuticals	Kura Oncology	Janssen Research & Development
Key Clinical Trial(s)	AUGMENT-101 (NCT04065399)[6][7] [8][9][10]	KOMET-001 (NCT04067336), KOMET-007 (NCT05735184)[11] [12][13][14][15]	cAMeLot-1 (NCT04811560), ALE1002 (NCT05453903)[16] [17][18][19][20]
Patient Population	R/R Acute Leukemia (MLL-r or NPM1m)[6] [10]	R/R AML (NPM1m or KMT2A-r)[11][13]	R/R Acute Leukemia (KMT2A-r or NPM1m) [16][18]
Dosing (Monotherapy)	163 mg orally every 12 hours (with strong CYP3A4 inhibitor)[7]	600 mg orally once daily[13]	Dose escalation studies ongoing[17] [19]

Clinical Efficacy

The table below summarizes the key efficacy data from clinical trials of revumenib, ziftomenib, and bleximenib.

Efficacy Endpoint	Revumenib (AUGMENT-101)	Ziftomenib (KOMET-001)	Bleximenib (cAMeLot-1)
Overall Response Rate (ORR)	63.2% (in KMT2Ar patients)[9]	35% (in NPM1m patients)[13]	50% (in 90/100 mg and 150 mg BID groups)
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)	22.8% (in KMT2Ar patients)[9]	25% (in NPM1m patients)[13]	40% (in 90/100 mg and 150 mg groups)
MRD Negativity	68.2% of responders	67% of CR/CRh responders[13]	Not reported



Safety and Tolerability

The most common treatment-related adverse events (TRAEs) are summarized below.

Adverse Event (Grade ≥3)	Revumenib (AUGMENT-101)	Ziftomenib (KOMET-001)	Bleximenib (cAMeLot-1)
Febrile Neutropenia	37.2%[9]	≤5%[13]	Not specified
Differentiation Syndrome	16.0%[9]	13%[13]	14.4% (all grades)
QTc Prolongation	13.8%[9]	2%[13]	Not observed
Anemia	Not specified	≤5%[13]	Not specified
Thrombocytopenia	Not specified	≤5%[13]	Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols for **MI-503** preclinical studies and the clinical trials of the comparator drugs.

MI-503 Preclinical Study Protocols

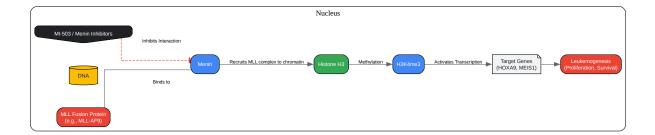
- Cell Viability Assay: Human MLL leukemia cell lines (e.g., MV4;11) are cultured and treated with varying concentrations of MI-503 or DMSO as a control for 7 days. Cell viability is typically assessed using an MTT assay, where the absorbance is measured at 570 nm.[1]
- In Vivo Leukemia Xenograft Model: Athymic nude mice are implanted with human MLL leukemia cells (e.g., MV4;11). Once tumors are established, mice are treated with MI-503 (e.g., 60 mg/kg, once daily) or a vehicle control. Tumor volume and mouse survival are monitored over time.[4]
- Hepatocellular Carcinoma Xenograft Model: Human HCC cells (e.g., HepG2, Hep3B) are implanted into athymic nude mice.[5] Treatment with MI-503 (e.g., 35 mg/kg, once daily) is initiated when tumors reach a certain volume. Tumor growth is monitored throughout the study.[5]



Clinical Trial Protocols for Comparator Menin-MLL Inhibitors

- Revumenib (AUGMENT-101): This is a Phase 1/2, open-label, dose-escalation and expansion study for patients aged 30 days and older with relapsed/refractory acute leukemia with KMT2A rearrangements or NPM1 mutations.[7][10] The primary endpoints are the rate of CR/CRh and safety.[9] Revumenib is administered orally every 12 hours in 28-day cycles. [7][10]
- Ziftomenib (KOMET-001): A Phase 1/2 multicenter, open-label study in adult patients with relapsed/refractory AML.[13] The Phase 2 portion focuses on patients with NPM1 mutations receiving 600 mg of ziftomenib once daily.[13] The primary endpoint for the Phase 2 part is the CR/CRh rate.[13]
- Bleximenib (cAMeLot-1): A Phase 1/2, first-in-human study in participants aged 2 years and older with relapsed/refractory acute leukemia harboring KMT2A, NPM1, or NUP98/NUP214 alterations.[18] The study involves a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to evaluate efficacy and safety.[17][19]

Visualizing the Landscape Signaling Pathway and Mechanism of Action

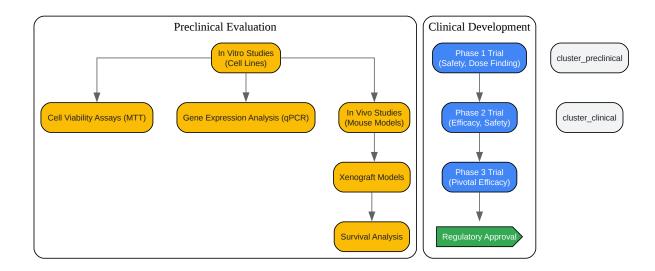




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Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-503.

Experimental Workflow for Evaluating Menin-MLL Inhibitors



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Caption: A typical experimental workflow for the development of menin-MLL inhibitors.

Future Directions and Conclusion

The development of menin-MLL inhibitors represents a significant advancement in the treatment of genetically defined acute leukemias. While **MI-503** remains a valuable preclinical tool for understanding the biology of menin-MLL interaction, the clinical success of revumenib, ziftomenib, and bleximenib has paved the way for a new therapeutic paradigm.

Future research will likely focus on:



- Combination Therapies: Exploring the synergistic effects of menin-MLL inhibitors with other anti-leukemic agents to overcome resistance and improve response rates.
- Expansion to Other Cancers: Investigating the role of the menin-MLL axis in other malignancies to broaden the therapeutic application of these inhibitors.
- Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to respond to menin-MLL inhibition.
- Next-Generation Inhibitors: Developing novel inhibitors with improved potency, selectivity, and resistance profiles.

In conclusion, the journey from preclinical compounds like **MI-503** to the promising clinical data of revumenib, ziftomenib, and bleximenib underscores the potential of targeting the menin-MLL interaction. This class of drugs offers new hope for patients with historically difficult-to-treat leukemias, and ongoing research will continue to refine their use and expand their impact in oncology.

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